Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is an organic compound that features a complex aromatic structure It is characterized by the presence of an allyl group, a fluorobenzyl ether, and a methoxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate typically involves multiple steps. One common method includes the reaction of 4-fluorobenzyl alcohol with 4-hydroxy-3-methoxybenzoic acid in the presence of a suitable esterification agent, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting ester is then subjected to allylation using allyl bromide and a base like potassium carbonate (K2CO3) in an aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorobenzyl ether can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or pyridinium chlorochromate (PCC) for oxidation to aldehydes.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester to an alcohol.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for aromatic substitution.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The compound’s aromatic structure allows it to interact with enzymes and receptors through π-π stacking and hydrogen bonding. The presence of the fluorobenzyl group can enhance its binding affinity and specificity towards certain biological targets, potentially modulating pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl cyanide: Shares the fluorobenzyl group but differs in its overall structure and applications.
4-Fluorobenzyl alcohol: A simpler compound with a similar functional group but different reactivity and uses.
3-Methoxybenzoic acid: Contains the methoxybenzoate moiety but lacks the allyl and fluorobenzyl groups.
Uniqueness
Allyl 4-((4-fluorobenzyl)oxy)-3-methoxybenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of both an allyl group and a fluorobenzyl ether makes it a versatile intermediate in organic synthesis and a promising candidate for drug development.
Properties
Molecular Formula |
C18H17FO4 |
---|---|
Molecular Weight |
316.3 g/mol |
IUPAC Name |
prop-2-enyl 4-[(4-fluorophenyl)methoxy]-3-methoxybenzoate |
InChI |
InChI=1S/C18H17FO4/c1-3-10-22-18(20)14-6-9-16(17(11-14)21-2)23-12-13-4-7-15(19)8-5-13/h3-9,11H,1,10,12H2,2H3 |
InChI Key |
GFFKMDXOHJGZEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.